molecular formula C25H32N4O5 B3055807 Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester CAS No. 67056-19-3

Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester

Cat. No.: B3055807
CAS No.: 67056-19-3
M. Wt: 468.5 g/mol
InChI Key: WWZNEVRKXCRHLH-UHFFFAOYSA-N
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Description

Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester is a useful research compound. Its molecular formula is C25H32N4O5 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 342459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O5/c1-5-33-22(30)16-29-18(3)23-17(2)19(25(31)34-24(23)26-29)10-11-27-12-14-28(15-13-27)20-8-6-7-9-21(20)32-4/h6-9H,5,10-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZNEVRKXCRHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C2C(=C(C(=O)OC2=N1)CCN3CCN(CC3)C4=CC=CC=C4OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217363
Record name Pyrano(2,3-c)pyrazole-2(6H)-acetic acid, 5-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3,4-dimethyl-6-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67056-19-3
Record name Pyrano(2,3-c)pyrazole-2(6H)-acetic acid, 5-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3,4-dimethyl-6-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067056193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003116042
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrano(2,3-c)pyrazole-2(6H)-acetic acid, 5-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3,4-dimethyl-6-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester
Reactant of Route 3
Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester
Reactant of Route 4
Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester
Reactant of Route 5
Reactant of Route 5
Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester
Reactant of Route 6
Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester

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